Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2197055-81-3
VCID: VC4092937
InChI: InChI=1S/C18H25ClN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-5-4-6-14(19)15(13)20-12-18/h4-6,20H,7-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C(=CC=C3)Cl)NC2
Molecular Formula: C18H25ClN2O2
Molecular Weight: 336.9

Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

CAS No.: 2197055-81-3

Cat. No.: VC4092937

Molecular Formula: C18H25ClN2O2

Molecular Weight: 336.9

* For research use only. Not for human or veterinary use.

Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate - 2197055-81-3

Specification

CAS No. 2197055-81-3
Molecular Formula C18H25ClN2O2
Molecular Weight 336.9
IUPAC Name tert-butyl 8-chlorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H25ClN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-5-4-6-14(19)15(13)20-12-18/h4-6,20H,7-12H2,1-3H3
Standard InChI Key PUMGXAAPXXZGJP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C(=CC=C3)Cl)NC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C(=CC=C3)Cl)NC2

Introduction

Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a complex organic compound with a molecular formula of C18H25ClN2O2 and a molecular weight of 336.9 g/mol . This compound belongs to the class of spiro compounds, which are known for their unique structural features where two rings share a single atom. The presence of a chlorine atom and a tert-butyl group attached to the spiro structure makes it an interesting candidate for various chemical and biological applications.

Chemical Data Table

PropertyValue
Molecular FormulaC18H25ClN2O2
Molecular Weight336.9 g/mol
CAS Number2197055-81-3
PubChem CID126422031

Synthesis and Preparation

The synthesis of Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate typically involves multi-step organic reactions. These may include the formation of the spiro ring system through condensation reactions, followed by chlorination and esterification steps to introduce the chlorine atom and the tert-butyl group, respectively. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Biological and Chemical Applications

While specific biological or chemical applications of Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate are not widely documented, compounds with similar structures have been explored for their potential in drug discovery and as intermediates in organic synthesis. The presence of a chlorine atom and a tert-butyl group provides opportunities for further functionalization and modification, which could be useful in developing new pharmaceuticals or materials.

Research Findings and Future Directions

Research on spiro compounds like Tert-butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is ongoing, with a focus on their synthesis and potential applications. Future studies may explore the biological activity of this compound or its derivatives, as well as its use in advanced materials science. The development of efficient synthesis methods and the exploration of its chemical properties will be crucial for unlocking its full potential.

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